pan-KRAS-IN-13 is a potent, small-molecule inhibitor of KRAS, a critical proto-oncogene frequently mutated in cancers of the lung, colon, and pancreas. It functions as a pan-KRAS inhibitor by binding to the inactive, GDP-bound conformation of the protein. This allosteric mechanism prevents the exchange of GDP for GTP, a necessary step for KRAS activation, thereby blocking downstream oncogenic signaling through pathways such as RAF-MEK-ERK. Its primary value lies in its demonstrated high potency against KRAS mutants like G12D and G12V, which are highly prevalent and lack the specific cysteine residue targeted by first-generation covalent inhibitors.
Substituting pan-KRAS-IN-13 with more common, first-generation KRAS inhibitors like Sotorasib or Adagrasib will lead to complete experimental failure in many prevalent cancer models. These well-known inhibitors are strictly selective for the KRAS G12C mutation, as their covalent mechanism requires a cysteine residue at position 12. However, the most frequent KRAS mutations found in pancreatic (G12D, G12V, G12R) and colorectal (G12D, G12V) cancers lack this cysteine, rendering G12C-specific compounds inactive against them. pan-KRAS-IN-13 is designed specifically to inhibit these non-G12C variants, making it a non-interchangeable tool for studying the most common forms of KRAS-driven oncogenesis.
pan-KRAS-IN-13 demonstrates potent, low-nanomolar inhibitory activity against the KRAS G12D and G12V mutants, which are the most prevalent oncogenic drivers in pancreatic and colorectal cancers, respectively. In direct biochemical assays, it achieved an IC50 of 2.75 nM against KRAS G12D and 2.89 nM against KRAS G12V. In contrast, clinically established inhibitors like Sotorasib (AMG 510) and Adagrasib (MRTX849) are designed exclusively for the G12C mutant and show no inhibitory activity against G12D or G12V forms.
| Evidence Dimension | Biochemical Inhibition (IC50) |
| Target Compound Data | 2.75 nM (vs. KRAS G12D), 2.89 nM (vs. KRAS G12V) |
| Comparator Or Baseline | G12C-specific covalent inhibitors (e.g., Sotorasib, Adagrasib): No activity against G12D or G12V. |
| Quantified Difference | Qualitatively distinct activity; provides potent inhibition where comparators provide none. |
| Conditions | Biochemical inhibition assay, specific assay conditions detailed in the source patent. |
This compound is essential for researchers needing to inhibit the most common KRAS mutants, as standard G12C-specific tools are completely ineffective for this purpose.
The broad-spectrum activity of pan-KRAS-IN-13 against multiple mutants allows for its use as a single, consistent chemical probe across a panel of cancer cell lines driven by different KRAS mutations (e.g., G12D, G12V). This contrasts sharply with a mutation-specific workflow, which would require sourcing different, mechanistically distinct inhibitors for each cell line, complicating cross-experimental comparisons. For instance, another pan-KRAS inhibitor, BI-2865, showed consistent cellular IC50 values of ~140 nM across various mutant lines, demonstrating the utility of a pan-inhibitor approach. The high biochemical potency of pan-KRAS-IN-13 suggests it is a valuable tool for such unified studies.
| Evidence Dimension | Applicability Across Mutant Cell Lines |
| Target Compound Data | Active against at least G12D and G12V, enabling use on a diverse panel. |
| Comparator Or Baseline | Mutant-specific inhibitors: Require a different compound for each non-G12C mutation, preventing a consistent experimental variable. |
| Quantified Difference | Reduces inhibitor-scaffold variability from N to 1 in multi-mutant studies. |
| Conditions | In vitro cell culture experiments with various KRAS-mutant cancer cell lines. |
Procuring this single compound simplifies experimental design and logistics for labs studying KRAS signaling across multiple, clinically relevant mutations.
Ideal for use in pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., AsPC-1, PANC-1) where KRAS G12D is the predominant driver mutation. The compound's low-nanomolar potency against G12D allows for precise interrogation of downstream pathways and assessment of therapeutic response in models where G12C-specific inhibitors are ineffective.
Enables direct, head-to-head comparison of signaling dynamics and drug sensitivity in colorectal cancer (CRC) cell lines harboring either G12D or G12V mutations (e.g., SW620). Using a single inhibitor eliminates confounding variables related to different drug scaffolds, ensuring observed differences are due to the underlying mutation.
Serves as a potent reference compound in cellular or biochemical screens designed to identify novel pan-KRAS inhibitors or to characterize the sensitivity of diverse cancer cell libraries to broad KRAS pathway blockade. Its activity profile makes it a suitable positive control for non-G12C KRAS inhibition.